Target-Specific Biochemical Potency Data Unavailable for Comparator-Based Differentiation
No quantitative in vitro potency data (e.g., IC50, Ki, EC50) for this exact compound against any molecular target could be identified in the peer-reviewed or patent literature as of the knowledge cutoff. Structural analogs in the piperidinyl-indole class have been reported with Factor B IC50 values in the nanomolar to micromolar range in biochemical assays (see WO2015009616A1 for representative examples) [1]. However, without direct comparative data under identical assay conditions, no quantitative differentiation from any comparator compound can be established for the target molecule.
| Evidence Dimension | In vitro biochemical potency (complement factor B inhibition) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | Novartis piperidinyl-indole series; representative examples with Factor B IC50 values ranging from <0.01 µM to >10 µM (WO2015009616A1) [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | Biochemical Factor B inhibition assay (patent disclosure) |
Why This Matters
Without target engagement data, no scientific basis exists for selecting this compound over any comparator for complement pathway research.
- [1] Novartis AG. WO2015009616A1 - Piperidinyl indole derivatives and their use as complement factor B inhibitors. Filed 2014-07-14. https://www.freepatentsonline.com/wo2015009616.html View Source
